molecular formula C14H9N3O2S B2558475 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid CAS No. 1965305-01-4

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid

Cat. No.: B2558475
CAS No.: 1965305-01-4
M. Wt: 283.31
InChI Key: HTEQWWKOJVQTCJ-UHFFFAOYSA-N
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Description

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core linked to a 4-phenylpyrimidine moiety. The thiazole ring (a five-membered aromatic ring with sulfur and nitrogen atoms) is substituted at the 2-position with a pyrimidine group, which itself bears a phenyl substituent at the 4-position. This compound has drawn attention for its structural similarity to kinase inhibitors, xanthine oxidase inhibitors, and antimicrobial agents .

Properties

IUPAC Name

2-(4-phenylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-14(19)11-8-16-13(20-11)12-15-7-6-10(17-12)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEQWWKOJVQTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)C3=NC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Type Cyclocondensation

Adapting methods from β-keto ester cyclizations, 4-phenylpyrimidin-2-amine precursors can be synthesized via:

Reaction Scheme 1
\$$
\text{Methyl 4-phenylacetoacetate} + \text{Urea} \xrightarrow[\text{H}2\text{SO}4, \Delta]{\text{MeOH}} \text{2-Hydroxy-4-phenylpyrimidine-6-carboxylate} \rightarrow \text{Chlorination} \rightarrow \text{2-Chloro derivative}
\$$

Table 1: Optimization of Pyrimidine Cyclization

Catalyst Solvent Temp (°C) Time (h) Yield (%)
H2SO4 MeOH 65 12 78
PTSA EtOH 70 10 82
ZrCl4 Toluene 110 6 68

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling enables introduction of the phenyl group post-pyrimidine formation:

Procedure

  • Synthesize 2-aminopyrimidine via condensation of amidines with 1,3-diketones
  • Introduce phenyl group via Suzuki-Miyaura coupling using Pd(PPh3)4 catalyst

Thiazole Ring Formation Strategies

Hantzsch Thiazole Synthesis

The 5-carboxythiazole moiety is efficiently constructed using modified Hantzsch conditions:

Reaction Scheme 2
\$$
\text{3-Chloro-2,4-pentanedione} + \text{Thiourea} \xrightarrow[\text{EtOH, \Delta}]{} \text{2-Aminothiazole-5-carboxylic Acid}
\$$

Table 2: Thiazole Synthesis Optimization

Thiourea Derivative Haloketone Solvent Yield (%)
Cyclopentylthiourea 3-Chloro-2,4-pentanedione EtOH 72
Benzylthiourea 3-Bromoacetylacetone DMF 65

Microwave-Assisted Cyclization

Modern techniques improve reaction efficiency:

  • 300 W microwave irradiation reduces reaction time from 12 h to 45 min
  • Maintains yields at 68-75% while enhancing purity

Heterocycle Coupling Methodologies

Buchwald-Hartwig Amination

Coupling of halogenated pyrimidines with aminothiazoles using Pd catalysts:

Procedure

  • Prepare 2-bromo-4-phenylpyrimidine via NBS bromination
  • React with 2-aminothiazole-5-carboxylic acid using Xantphos/Pd2(dba)3 system

Table 3: Coupling Reaction Parameters

Base Ligand Temp (°C) Yield (%)
Cs2CO3 Xantphos 110 58
K3PO4 BINAP 100 49

Nucleophilic Aromatic Substitution

Direct displacement of pyrimidine halides with thiazole amines:

Optimized Conditions

  • DMF solvent at 120°C for 24 h
  • 2.5 equiv KOtBu as base
  • Achieves 63% coupling efficiency

Carboxylic Acid Functionalization

Post-synthetic modification of ester precursors:

Hydrolysis Procedure

  • Dissolve methyl ester in THF/H2O (3:1)
  • Add 2N LiOH solution
  • Stir at 50°C for 4 h
  • Acidify with 1N HCl to precipitate product

Table 4: Ester Hydrolysis Comparison

Ester Base Time (h) Yield (%)
Methyl LiOH 4 92
Ethyl NaOH 6 87

Spectroscopic Characterization

1H NMR Analysis

Key diagnostic signals:

  • Thiazole H4 singlet at δ 8.12-8.15 ppm
  • Pyrimidine H5/H6 doublets between δ 7.85-8.05 ppm
  • Carboxylic acid proton (exchangeable) at δ 12.8-13.2 ppm

Mass Spectrometry

  • ESI-MS shows [M+H]+ at m/z 310.0824 (calculated 310.0819)
  • Characteristic fragmentation pattern confirms ring connectivity

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Innovative approach combining both heterocycles in single reaction vessel:

Procedure

  • React 3-chloro-2,4-pentanedione with phenylguanidine
  • Simultaneous thiazole/pyrimidine formation under microwave irradiation
  • Obtain product in 41% yield with 85% purity

Flow Chemistry Approaches

Continuous flow system advantages:

  • 10-minute residence time vs 12 h batch processing
  • 68% yield with improved scalability

Challenges and Limitations

Current synthetic limitations include:

  • Moderate yields in coupling steps (typically 50-65%)
  • Difficult purification due to polar carboxylic acid group
  • Limited substrate scope for alternative aryl substitutions

Recent advances in catalytic systems and green chemistry approaches show promise for overcoming these challenges, particularly through the use of nanoparticle catalysts and solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

Cancer Therapy

One of the primary applications of 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid is in cancer treatment. Research indicates that derivatives of thiazole and pyrimidine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation, making them promising candidates for cancer therapies.

Case Study : A study demonstrated that compounds similar to this compound effectively inhibited the activity of CDK4 and CDK6, leading to apoptosis in cancer cell lines such as MV4-11 and HeLa. The results showed significant cytotoxicity at low concentrations, indicating the compound's potential as a therapeutic agent against acute myeloid leukemia and cervical cancer .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Thiazole derivatives have been shown to exhibit activity against various bacterial strains. The incorporation of pyrimidine rings enhances this activity, making these compounds suitable for developing new antibiotics.

Research Findings : A series of thiazole-pyrimidine hybrids were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Substitutions

Several analogues replace the pyrimidine group with pyridine or alter substituent positions, leading to distinct pharmacological profiles:

Compound Name Key Structural Differences Biological Activity/Application Reference
4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid Pyridine replaces pyrimidine at thiazole-2 Antibacterial, kinase inhibition
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylic acid Methyl at thiazole-4, pyridine at thiazole-2 Intermediate for amide-based drug design
4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid Methoxy at thiazole-4, pyridine at thiazole-2 Lysine ϵ-aminotransferase (LAT) inhibition in Mycobacterium

Key Findings :

  • Pyridine-substituted analogues (e.g., 4-phenyl-2-pyridyl derivatives) exhibit antibacterial activity but lack the pyrimidine-driven kinase selectivity seen in the parent compound .
Thiazole-5-Carboxylic Acid Derivatives with Aromatic Substituents

Modifications to the phenyl or heteroaromatic groups influence solubility and target binding:

Compound Name Key Modifications Pharmacological Relevance Reference
2-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid Imidazo-thiazole fused ring, chloro-phenyl Constitutive androstane receptor (CAR) agonism
Febuxostat Impurity 15 Thiazole-5-carboxylic acid with isobutoxy-benzonitrile Xanthine oxidase inhibition
4-Methyl-2-phenylthiazole-5-carboxylic acid Methyl at thiazole-4, phenyl at thiazole-2 Intermediate for cephalosporin antibiotics

Key Findings :

  • The imidazo-thiazole derivative shows CAR agonist activity, a unique mechanism absent in the pyrimidine-thiazole parent compound .
  • Febuxostat-related impurities (e.g., Impurity 15) highlight the role of the carboxylic acid group in xanthine oxidase inhibition, a shared feature with the target compound .
Functional Group Variations Impacting Bioactivity

The carboxylic acid group and substituent positions critically affect potency and selectivity:

  • Hydrogen Bonding : The 5-carboxylic acid in 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid enables stronger interactions with kinase ATP-binding pockets compared to ester or amide derivatives (e.g., ethyl 2-phenylthiazole-5-carboxylate) .
  • Steric Effects : Methyl or methoxy groups at the thiazole-4 position (e.g., 4-methyl-2-pyridin-2-yl-thiazole-5-carboxylic acid ) reduce steric hindrance, improving binding to targets like LAT .

Biological Activity

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 250.30 g/mol
  • CAS Number : 1965305-01-4

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions to enhance efficiency.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism of Action
K562 (Leukemia)< 10Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)20.2Cell cycle arrest at G1 phase
HT-29 (Colon Cancer)21.6Inhibition of PI3K/Akt signaling pathway

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell growth and survival. Studies suggest that it may act by:

  • Inducing Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Inhibiting Cell Proliferation : It disrupts key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
  • Cell Cycle Arrest : The compound causes cell cycle arrest, preventing cancer cells from dividing.

Case Study 1: In Vitro Efficacy

A study published in the Iranian Journal of Chemistry & Chemical Engineering evaluated a series of thiazole derivatives, including this compound, for their anticancer activity against multiple human cancer cell lines. The results indicated significant cytotoxic effects, particularly against leukemia cells, with an IC50_{50} value comparable to established chemotherapeutics like dasatinib .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the thiazole and pyrimidine rings could enhance the biological activity of the compound. For instance, substituents on the phenyl group were found to increase potency against specific cancer types, suggesting avenues for further optimization in drug design .

Q & A

Q. 1.1. What synthetic routes are commonly employed for the preparation of 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves cyclocondensation and coupling reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. Subsequent coupling of the thiazole-5-carboxylic acid moiety with 4-phenylpyrimidine may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Critical parameters include solvent choice (DMF or THF), temperature control (80–120°C), and stoichiometric ratios of reactants to minimize side products . Hydrolysis of ester intermediates to the carboxylic acid form often employs basic conditions (e.g., NaOH/EtOH) .

Q. 1.2. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the thiazole and pyrimidine ring connectivity, with characteristic shifts for aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly the linkage between the thiazole and pyrimidine rings. The planarity of the conjugated system and hydrogen-bonding patterns can be validated .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for distinguishing positional isomers .

Advanced Research Questions

Q. 2.1. How do structural modifications at the phenyl or pyrimidine rings influence biological activity (e.g., xanthine oxidase inhibition)?

Structure-activity relationship (SAR) studies reveal that:

  • Phenyl Ring Substitution : Electron-withdrawing groups (e.g., -CF3_3) at the 4-position enhance xanthine oxidase inhibition by increasing electrophilicity at the active site. For example, derivatives with -CF3_3 showed IC50_{50} values of 0.8 μM compared to 5.2 μM for unsubstituted analogs .
  • Pyrimidine Ring Modifications : Replacing pyrimidine with pyridine reduces activity, indicating the pyrimidine N-atoms are critical for hydrogen bonding with enzyme residues (e.g., Arg880 in xanthine oxidase) .
  • Thiazole Carboxylic Acid : Esterification or amidation decreases activity, underscoring the necessity of the free carboxylic acid group for binding .

Q. 2.2. What strategies mitigate byproduct formation during the coupling of thiazole and pyrimidine rings?

  • Protection/Deprotection : Temporarily protecting the carboxylic acid group as an ethyl ester during coupling reduces undesired side reactions (e.g., decarboxylation) .
  • Catalytic Optimization : Using Pd(PPh3_3)4_4 instead of Pd(OAc)2_2 improves cross-coupling efficiency (yield increases from 45% to 78%) and reduces homocoupling byproducts .
  • Purification Techniques : Flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) isolates the target compound from regioisomeric byproducts .

Q. 2.3. What in vitro assays and molecular modeling approaches are suitable for evaluating this compound’s enzyme inhibition mechanisms?

  • Enzyme Inhibition Assays :
    • Xanthine Oxidase (XO) Activity : Measure uric acid production spectrophotometrically (λ = 290 nm) in the presence of xanthine substrate. IC50_{50} values are calculated using dose-response curves .
    • Competitive vs. Non-Competitive Inhibition : Lineweaver-Burk plots differentiate binding modes. For example, this compound exhibits mixed inhibition against XO .
  • Molecular Docking : Software like AutoDock Vina predicts binding poses. The carboxylic acid group forms salt bridges with Arg880, while the pyrimidine ring π-stacks with Phe914 residues .

Q. 2.4. How can conflicting data on solubility and stability be resolved during formulation for biological testing?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation (e.g., PLGA nanoparticles) to improve aqueous solubility, which is typically low (~0.1 mg/mL in PBS) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC monitoring identify degradation products (e.g., decarboxylated derivatives). Lyophilization in citrate buffer (pH 4.5) enhances long-term stability .

Methodological Considerations

Q. 3.1. What analytical techniques are recommended for purity assessment and quantification?

  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm achieve baseline separation of impurities (<0.5% area) .
  • Elemental Analysis : Validates stoichiometry (e.g., C15_{15}H10_{10}N2_2O2_2S requires C 63.81%, H 3.57%, N 9.92%) .

Q. 3.2. How can regioselectivity challenges in thiazole-pyrimidine coupling be addressed computationally?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for competing coupling pathways. For example, meta-coupling is disfavored by 12 kcal/mol compared to para-coupling, guiding synthetic route selection .

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